An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-ol: Structure, Properties, and Synthetic Insights for Drug Development
An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-ol: Structure, Properties, and Synthetic Insights for Drug Development
This guide provides a comprehensive technical overview of 1-phenylpyrrolidin-3-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, and key synthetic strategies. This document moves beyond a simple recitation of facts to offer insights into the practical applications and the rationale behind the use of this versatile scaffold in the design of novel therapeutics.
Foundational Chemistry and Structural Elucidation
1-Phenylpyrrolidin-3-ol is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The structure is characterized by a phenyl group attached to the nitrogen atom (position 1) and a hydroxyl group at position 3 of the pyrrolidine ring.
The presence of a chiral center at the carbon atom bearing the hydroxyl group (C3) means that 1-phenylpyrrolidin-3-ol can exist as two enantiomers, (R)-1-phenylpyrrolidin-3-ol and (S)-1-phenylpyrrolidin-3-ol. This stereochemistry is a critical consideration in drug design, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 1-phenylpyrrolidin-3-ol | N/A |
| Molecular Formula | C₁₀H₁₃NO | |
| Molecular Weight | 163.22 g/mol | |
| CAS Number | Not explicitly assigned; often confused with analogs. | N/A |
| SMILES | C1CN(CC1O)C2=CC=CC=C2 | |
| InChI | InChI=1S/C10H13NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Physicochemical Properties: A Comparative Perspective
Experimental data for the physicochemical properties of 1-phenylpyrrolidin-3-ol are not extensively reported in readily accessible literature. However, we can infer its likely characteristics based on its structure and data from analogous compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to its parent compound, 1-phenylpyrrolidine.
Table of Physicochemical Properties (with Predicted and Analog Data):
| Property | Value | Notes |
| Melting Point | Not available (Predicted to be a low-melting solid or oil) | 1-Phenylpyrrolidine has a melting point of 11°C[1]. The hydroxyl group in 1-phenylpyrrolidin-3-ol likely increases the melting point due to hydrogen bonding. |
| Boiling Point | Not available (Predicted to be >200°C at atmospheric pressure) | 1-Phenylpyrrolidine has a boiling point of 133-134°C at 19 mmHg[1]. The hydroxyl group will significantly increase the boiling point. |
| Solubility | Soluble in polar organic solvents | The compound is expected to be soluble in methanol, ethanol, and DMSO[2]. Solubility in water is likely limited but higher than that of 1-phenylpyrrolidine, which is not miscible with water[1]. |
| pKa | Not available (Predicted to be weakly basic) | The nitrogen atom's lone pair is delocalized into the phenyl ring, reducing its basicity compared to a simple alkyl-substituted pyrrolidine. |
| LogP | 1.6 (Predicted) |
Synthesis of the 1-Phenylpyrrolidin-3-ol Scaffold
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. Common strategies include 1,3-dipolar cycloadditions, multicomponent reactions, and the functionalization of pre-existing pyrrolidine rings[3][4][5]. For 1-phenylpyrrolidin-3-ol specifically, a common and efficient method involves the reaction of aniline with a suitable four-carbon electrophile that already contains the hydroxyl functionality or its precursor.
A conceptually straightforward and industrially scalable approach is the reaction of aniline with epichlorohydrin, followed by intramolecular cyclization. This method provides a reliable means to construct the N-phenylpyrrolidin-3-ol core.
Exemplary Synthetic Protocol: Synthesis from Aniline and Epichlorohydrin
This protocol is a representative procedure based on established chemical principles for the synthesis of related N-aryl amino alcohols.
Step 1: Nucleophilic Ring-Opening of Epichlorohydrin
Aniline acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure a reasonable reaction rate.
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Reactants: Aniline, Epichlorohydrin (1:1 molar ratio)
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Solvent: Ethanol
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Procedure:
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Dissolve aniline in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Slowly add epichlorohydrin to the solution. The reaction is exothermic, so controlled addition is crucial.
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Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.
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Cool the reaction mixture to room temperature.
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Step 2: Base-Mediated Intramolecular Cyclization
The intermediate from Step 1, a 1-anilino-3-chloro-2-propanol, undergoes an intramolecular Williamson ether synthesis-like reaction upon treatment with a base to form the pyrrolidine ring. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom.
-
Reagents: Intermediate from Step 1, Sodium Hydroxide (or another suitable base)
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Solvent: Ethanol (can be carried out in the same pot)
-
Procedure:
-
To the cooled reaction mixture from Step 1, slowly add a concentrated aqueous solution of sodium hydroxide.
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Stir the mixture at room temperature or with gentle heating to facilitate the cyclization.
-
Monitor the reaction by TLC.
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Once the reaction is complete, neutralize the mixture and perform a work-up. This typically involves extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield pure 1-phenylpyrrolidin-3-ol.
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Spectroscopic Characterization
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 6.5-7.5 ppm). The protons on the pyrrolidine ring would appear as multiplets in the upfield region (around 2.0-4.5 ppm). The proton on the carbon bearing the hydroxyl group (H3) would likely be a multiplet, and the hydroxyl proton itself would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The spectrum would exhibit signals for the six carbons of the phenyl ring (in the aromatic region, ~110-150 ppm) and four distinct signals for the carbons of the pyrrolidine ring. The carbon attached to the hydroxyl group (C3) would be in the range of 60-75 ppm.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the phenyl ring in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely involve the loss of a water molecule and fragmentation of the pyrrolidine ring. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 164.10700 and [M+Na]⁺ at 186.08894[8].
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs[4][5]. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. 1-Phenylpyrrolidin-3-ol serves as a valuable building block for introducing this important pharmacophore into more complex molecules.
Derivatives of phenylpyrrolidine have shown a wide range of biological activities, including:
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Neuroprotective and Nootropic Effects: A study on a novel phenylpyrrolidine derivative demonstrated its potential in improving cognitive functions in an experimental model of ischemic stroke[3]. The compound was predicted to have nootropic, antihypoxic, and cytoprotective effects, possibly acting as a neurotransmitter antagonist[3].
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Anti-inflammatory and Analgesic Activity: Pyrrolidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain[2][7]. The 1-phenylpyrrolidin-3-ol core can be elaborated to create potent and selective COX inhibitors.
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Anticonvulsant Properties: The pyrrolidine-2,5-dione moiety, which can be synthesized from pyrrolidine precursors, is a well-known pharmacophore in anticonvulsant drugs[2].
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Antibacterial Agents: The 3-aryl-pyrrolidinyl scaffold has been incorporated into novel triazine derivatives that exhibit antibacterial activity against various pathogens, including Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus[6]. These compounds were found to act as inhibitors of inorganic pyrophosphatases, which are essential enzymes in microorganisms[6].
Mechanism Highlight: Inhibition of the COX Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[2]. The development of novel pyrrolidine-based compounds that can selectively inhibit these enzymes is an active area of research.
Safety and Handling
As a laboratory chemical, 1-phenylpyrrolidin-3-ol should be handled with appropriate safety precautions. Based on data for structurally related compounds such as 3-pyrrolidinol, it is expected to cause skin and eye irritation and may cause respiratory irritation[9].
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
1-Phenylpyrrolidin-3-ol is a valuable and versatile chemical building block with significant potential in drug discovery and development. Its stereogenic center and the presence of both aromatic and heterocyclic moieties provide a rich platform for the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific compound is sparse, its synthesis is achievable through established methods, and its utility is underscored by the broad spectrum of biological activities exhibited by its derivatives. For researchers in medicinal chemistry, 1-phenylpyrrolidin-3-ol represents a key starting point for the development of novel therapeutics targeting a range of conditions, from neurological disorders to inflammatory diseases.
References
- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
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Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules, 26(20), 6124. Available at: [Link]
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Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity. (n.d.). National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
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MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]
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European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Retrieved from [Link]
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Jan, M. S., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(10), 2289. Available at: [Link]
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Wang, Y., et al. (2014). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 5(5), 569-574. Available at: [Link]
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MDPI. (2024). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. Available at: [Link]
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Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]
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PubChem. (n.d.). 1-phenylpyrrolidin-3-ol. Retrieved from [Link]
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ResearchGate. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
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Azam, A., & Verma, A. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 638-653. Available at: [Link]
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ResearchGate. (2016). Fig. S12. 1 H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available at: [Link]
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